4-Bromo-1-benzofuran-3-carboxylic acid
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Overview
Description
4-Bromo-1-benzofuran-3-carboxylic acid: is an organic compound with the molecular formula C9H5BrO3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom at the 4-position and a carboxylic acid group at the 3-position of the benzofuran ring makes this compound unique and of interest in various chemical and pharmaceutical research fields .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 4-bromobenzofuran-3-carboxylic acid belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the targets could be related to these biological processes.
Mode of Action
Benzofuran derivatives have been reported to interact with their targets, leading to changes that result in their biological activities . For instance, some benzofuran derivatives have anti-hepatitis C virus activity and have been developed and utilized as anticancer agents .
Biochemical Pathways
Given the broad range of biological activities of benzofuran compounds, it can be inferred that multiple pathways could be affected . These could include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Given the reported biological activities of benzofuran compounds, it can be inferred that the effects could include inhibition of tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to have effects on various types of cells and cellular processes
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-benzofuran-3-carboxylic acid typically involves the bromination of benzofuran derivatives followed by carboxylation. One common method includes the bromination of 1-benzofuran-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Bromo-1-benzofuran-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Oxidized derivatives such as this compound derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: 4-Bromo-1-benzofuran-3-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of brominated benzofuran derivatives on biological systems. It serves as a model compound for investigating the biological activity of benzofuran derivatives .
Medicine: They are explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable building block for various industrial applications .
Comparison with Similar Compounds
1-Benzofuran-3-carboxylic acid: Lacks the bromine atom at the 4-position, resulting in different reactivity and biological activity.
4-Chloro-1-benzofuran-3-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
4-Methyl-1-benzofuran-3-carboxylic acid: Has a methyl group at the 4-position, affecting its reactivity and applications.
Uniqueness: 4-Bromo-1-benzofuran-3-carboxylic acid is unique due to the presence of the bromine atom at the 4-position, which significantly influences its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXWATSUJUTPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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